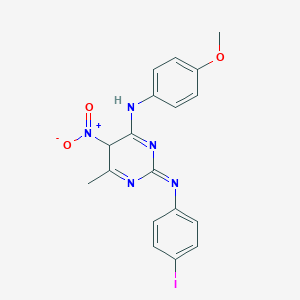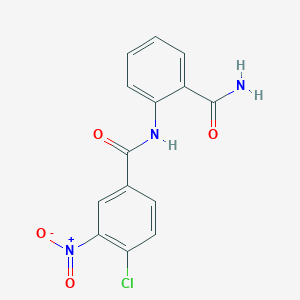
N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceuticals . The compound also contains a nitro group (-NO2), which is often seen in explosives, and a chloro group (-Cl), which is common in many organic compounds.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through amide bond formation . This typically involves reacting a carboxylic acid with an amine in the presence of a dehydrating agent.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the phenyl group), an amide group (-CONH2), a nitro group (-NO2), and a chloro group (-Cl). The exact structure would depend on the positions of these groups on the benzene ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitro and chloro groups, which would deactivate the benzene ring towards electrophilic aromatic substitution . The amide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of polar groups like -NO2, -Cl, and -CONH2 would likely make the compound relatively polar and potentially soluble in polar solvents .
Scientific Research Applications
Anticonvulsant Properties
Research has explored the synthesis and evaluation of 4-nitro-N-phenylbenzamides, including compounds similar to N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide, for their anticonvulsant activities. These compounds have shown efficacy in maximal electroshock-induced seizure tests in mice, highlighting their potential in the development of new anticonvulsant drugs. The study specifically identifies N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide as compounds with significant protective indexes, indicating their potential effectiveness and safety as anticonvulsant agents (Bailleux et al., 1995).
Spectroscopic Analysis and Potential Applications
Another study focused on the vibrational spectroscopic analysis, molecular docking, and electronic properties of N-(4-Bromophenyl)-4-nitrobenzamide, which shares structural similarities with N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide. The research provides insights into the compound's molecular structure, electronic behavior, and potential as an antibacterial drug, evidenced by the results of docking studies. This comprehensive analysis suggests the compound's utility in various scientific and medical applications, particularly in the development of new antibacterial agents (Dwivedi & Kumar, 2019).
Crystal Structure and NMR Assignments
The regio- and stereo-synthesis of N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide, which is structurally related to the compound of interest, was studied to understand its crystal structure and NMR assignments. This research provides valuable information on the stereochemistry and molecular arrangement of such compounds, contributing to the broader understanding of their chemical behavior and potential applications in material science and pharmaceuticals (Samimi, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4/c15-10-6-5-8(7-12(10)18(21)22)14(20)17-11-4-2-1-3-9(11)13(16)19/h1-7H,(H2,16,19)(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVSBECJGHAOEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 2-[(4-nitrobenzoyl)amino]terephthalate](/img/structure/B413857.png)
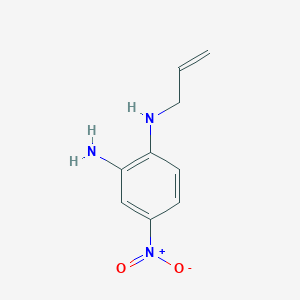
![(E)-N-[4-(1H-benzimidazol-2-yl)phenyl]but-2-enamide](/img/structure/B413859.png)
![methyl 4-({4-[9-(4-{[4-(methoxycarbonyl)benzoyl]amino}phenyl)-9H-fluoren-9-yl]anilino}carbonyl)benzoate](/img/structure/B413860.png)
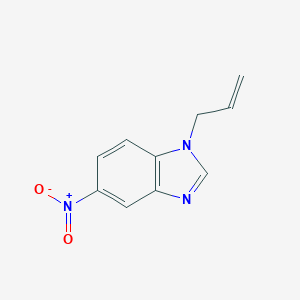
![6-[(2-Amino-1,3-benzothiazol-6-yl)oxy]-1,3-benzothiazol-2-amine](/img/structure/B413862.png)
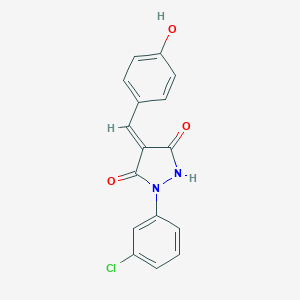

![N-(3-methylphenyl)-2-[(3-methylphenyl)amino]-2,2-diphenylacetamide](/img/structure/B413866.png)
![1-(3-Chlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B413867.png)


![(5Z)-2-(2-chloroanilino)-5-[(2-methoxy-3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B413874.png)
